

# Crystal Structure Analysis of 1-Phenylanthracene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Phenylanthracene

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This technical guide provides an in-depth overview of the crystal structure analysis of **1-Phenylanthracene**, a polycyclic aromatic hydrocarbon of significant interest in materials science and organic electronics. This document details the experimental protocols for its synthesis and crystallization, presents its crystallographic data, and illustrates the logical workflow from synthesis to structural elucidation.

## Introduction

**1-Phenylanthracene** (C<sub>20</sub>H<sub>14</sub>) is an aromatic hydrocarbon characterized by a phenyl group attached to an anthracene core.<sup>[1]</sup> Its structural and photophysical properties are of considerable interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. X-ray crystallography provides the most definitive method for determining the precise three-dimensional atomic arrangement of this molecule in the solid state, revealing crucial details about conformation, molecular packing, and intermolecular interactions that govern its material properties.<sup>[2]</sup> This guide summarizes the key experimental and analytical aspects of the crystal structure analysis of **1-Phenylanthracene**.

## Experimental Protocols

The synthesis of **1-Phenylanthracene** can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.<sup>[3][4][5]</sup> Following

successful synthesis and purification, single crystals suitable for X-ray diffraction can be grown from a solution.

## Synthesis of 1-Phenylanthracene via Suzuki-Miyaura Coupling

The synthesis involves the reaction of 1-bromoanthracene with phenylboronic acid, catalyzed by a palladium complex in the presence of a base.

Materials and Reagents:

- 1-Bromoanthracene
- Phenylboronic acid<sup>[6]</sup>
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene
- Ethanol
- Water
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Petroleum ether

Procedure:

- In a 100 mL flask, combine 1-bromoanthracene (1.0 eq), phenylboronic acid (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.01 eq).

- Add a solvent mixture of toluene and ethanol.
- Add a 2 M aqueous solution of potassium carbonate ( $K_2CO_3$ ).
- Fit the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 48 hours.[7]
- After cooling to room temperature, quench the reaction with a dilute hydrochloric acid solution.
- Extract the product with dichloromethane ( $CH_2Cl_2$ ).
- Dry the combined organic extracts over anhydrous magnesium sulfate ( $MgSO_4$ ) and concentrate by rotary evaporation.
- Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and petroleum ether as the eluent to yield pure **1-Phenylanthracene**. [7]

## Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction analysis. Slow evaporation is a common and effective method for growing crystals of polycyclic aromatic hydrocarbons.

Procedure:

- Dissolve the purified **1-Phenylanthracene** in a suitable solvent or solvent mixture (e.g., a dichloromethane/methanol solution) to create a saturated or near-saturated solution.[5]
- Loosely cover the container to allow for the slow evaporation of the solvent.
- Allow the solution to stand undisturbed in a vibration-free environment for several days to weeks.
- As the solvent slowly evaporates, the concentration of **1-Phenylanthracene** will increase, leading to the formation of single crystals.
- Once crystals of sufficient size and quality have formed, carefully remove them from the solution.

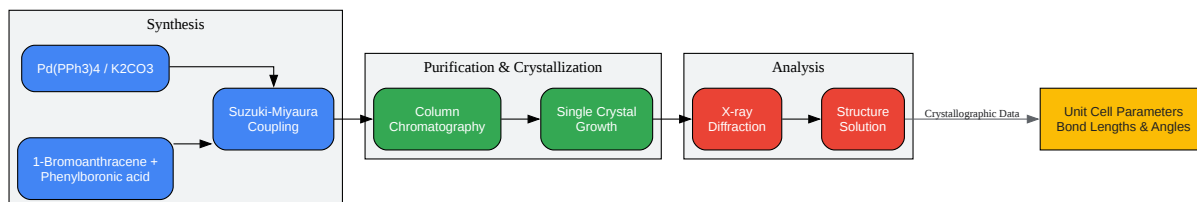
## Data Presentation

The crystallographic data for **1-Phenylanthracene** has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 952057. The primary citation for this data is Eur. J. Org. Chem., 2014, 3329. While the specific unit cell parameters, bond lengths, and angles are contained within this reference, they could not be fully reproduced here. The table below summarizes the known and expected crystallographic parameters.

Parameter	Value
Chemical Formula	C <sub>20</sub> H <sub>14</sub>
Molecular Weight	254.33 g/mol [1]
CCDC Deposition Number	952057[1]
Crystal System	Data from CCDC 952057
Space Group	Data from CCDC 952057
a (Å)	Data from CCDC 952057
b (Å)	Data from CCDC 952057
c (Å)	Data from CCDC 952057
α (°)	Data from CCDC 952057
β (°)	Data from CCDC 952057
γ (°)	Data from CCDC 952057
Volume (Å <sup>3</sup> )	Data from CCDC 952057
Z	Data from CCDC 952057
Density (calculated)	Data from CCDC 952057
F(000)	Data from CCDC 952057
Radiation type	Typically Mo Kα or Cu Kα
Temperature (K)	Data from CCDC 952057
R-factor	Data from CCDC 952057

## Mandatory Visualizations

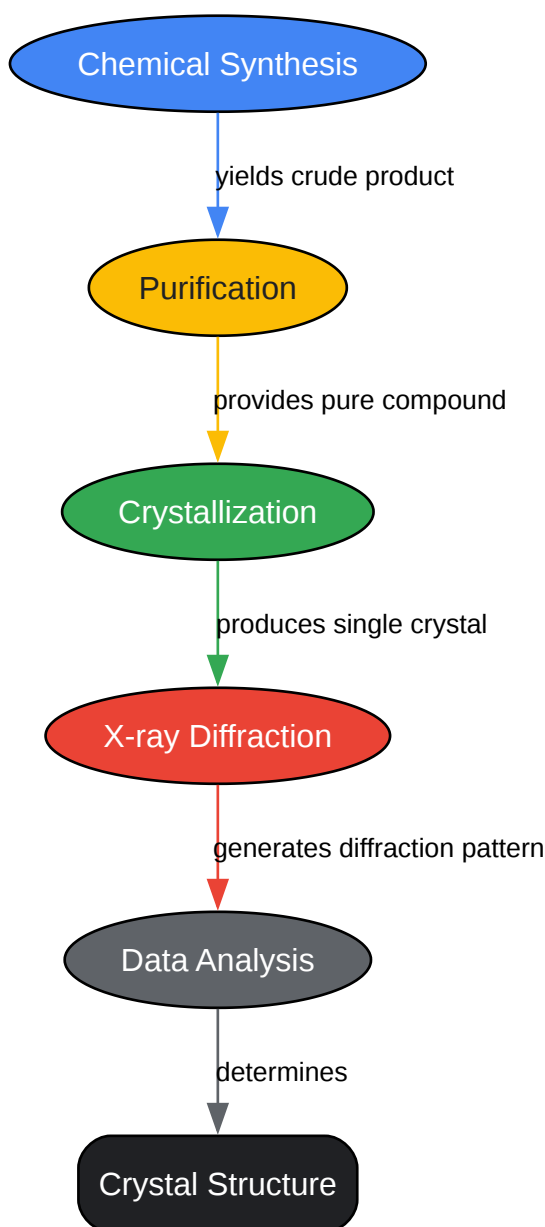
The following diagrams illustrate the experimental workflow and the logical relationship between the key stages of the analysis.



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Caption: Experimental workflow for **1-Phenylanthracene** crystal structure analysis.

As no specific signaling pathways involving **1-Phenylanthracene** are documented for drug development, the following diagram illustrates the logical progression from chemical synthesis to the final structural determination.



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